5-Chloro-2-isopropoxypyridine-3-boronic acid
Description
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Properties
IUPAC Name |
(5-chloro-2-propan-2-yloxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BClNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVYPCNDMPTZQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681583 | |
| Record name | {5-Chloro-2-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-41-1 | |
| Record name | B-[5-Chloro-2-(1-methylethoxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {5-Chloro-2-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-isopropoxypyridine-3-boronic acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Chloro-2-isopropoxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on this compound.
Core Chemical Properties
This compound is a substituted pyridinylboronic acid. While specific experimental data for this compound is not widely available, its chemical properties can be inferred from its structure and data available for analogous compounds.
Table 1: General and Physicochemical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₈H₁₁BClNO₃ | [1][2] |
| Molecular Weight | 215.44 g/mol | [1][2] |
| Appearance | Solid (predicted) | [2] |
| CAS Number | Not available | |
| PubChem CID | 53216339 | [1] |
Spectroscopic and Analytical Data
Detailed experimental spectroscopic data for this compound is not publicly available. The following tables provide predicted spectroscopic characteristics based on the analysis of its structural features and data from similar compounds, such as other substituted pyridine boronic acids.
Table 2: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Isopropyl CH | 4.8 - 5.2 | septet | |
| Isopropyl CH₃ | 1.3 - 1.5 | doublet | |
| Pyridine H-4 | 7.8 - 8.0 | d | |
| Pyridine H-6 | 8.2 - 8.4 | d | |
| B(OH)₂ | 5.0 - 8.0 | br s | Broad, exchangeable with D₂O |
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Isopropyl CH | 70 - 75 |
| Isopropyl CH₃ | 20 - 25 |
| Pyridine C-2 | 160 - 165 |
| Pyridine C-3 | 115 - 125 (broad due to Boron) |
| Pyridine C-4 | 140 - 145 |
| Pyridine C-5 | 125 - 130 |
| Pyridine C-6 | 150 - 155 |
Table 4: Predicted IR Spectral Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N, C=C stretch (pyridine ring) | 1550 - 1620 | Medium-Strong |
| B-O stretch | 1310 - 1380 | Strong |
| C-O stretch (ether) | 1200 - 1250 | Strong |
| C-Cl stretch | 700 - 800 | Medium |
Table 5: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Fragment |
| ESI+ | 216.05 | [M+H]⁺ |
| ESI+ | 238.03 | [M+Na]⁺ |
| ESI- | 214.04 | [M-H]⁻ |
Synthesis and Reactivity
Substituted pyridine boronic acids are versatile reagents in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] These reactions are fundamental in the construction of biaryl and hetero-biaryl scaffolds, which are prevalent in many biologically active compounds and pharmaceuticals.[3][4][5] The presence of the chloro and isopropoxy groups on the pyridine ring allows for further functionalization, making this compound a valuable intermediate in the synthesis of complex molecules.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a representative example for the use of a substituted pyridine boronic acid in a Suzuki-Miyaura coupling reaction with an aryl bromide. Reaction conditions should be optimized for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).
-
Add the base, for example, K₃PO₄ (2.0-3.0 equivalents).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Development
Substituted pyridine boronic acids are of significant interest to the pharmaceutical industry due to their utility in constructing complex molecular architectures found in many drug candidates.[3][4][5][6] The pyridine motif is a common scaffold in medicinal chemistry, and the boronic acid functionality allows for the efficient formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This enables the synthesis of diverse libraries of compounds for screening against various biological targets.[3][5] Boron-containing compounds themselves, including boronic acids, have shown a range of biological activities and have been incorporated into approved drugs.[7]
Safety Information
A specific safety data sheet (SDS) for this compound is not publicly available. However, based on data for similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Visualizations
General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a key application of this compound.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines a typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. This compound | C8H11BClNO3 | CID 53216339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
In-Depth Technical Guide: 5-Chloro-2-isopropoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-2-isopropoxypyridine-3-boronic acid, a key building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Identity and Properties
This compound is a substituted pyridinylboronic acid that serves as a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. While a specific CAS number is not publicly available, it is identified by its MDL number.
Table 1: Physicochemical Properties
| Property | Value |
| MDL Number | MFCD13195662 |
| Empirical Formula | C₈H₁₁BClNO₃ |
| Molecular Weight | 215.44 g/mol |
| Appearance | Solid |
| SMILES String | CC(OC1=NC=C(C=C1B(O)O)Cl)C |
| InChI Key | NMVYPCNDMPTZQR-UHFFFAOYSA-N |
| Storage Class | 11 - Combustible Solids |
Synthesis and Experimental Protocols
The synthesis of substituted pyridineboronic acids is a critical process for their application in drug discovery. While a specific protocol for this compound is not readily found in the public domain, a general and robust method for the synthesis of analogous 2-alkoxypyridine-3-boronic acids involves a halogen-metal exchange followed by borylation.
General Synthesis Workflow of 2-Alkoxypyridine-3-boronic Acids
The synthesis typically starts from a halogenated pyridine precursor, which undergoes a metal-halogen exchange to form an organometallic intermediate. This intermediate is then reacted with a borate ester, followed by hydrolysis to yield the desired boronic acid.
Caption: General synthesis workflow for 2-alkoxypyridine-3-boronic acids.
Illustrative Experimental Protocol: Synthesis of a Pyridine-3-boronic Acid Derivative
This protocol is adapted from a general procedure for the synthesis of pyridine-3-boronic acids via a lithium-halogen exchange.
Materials:
-
3-Bromopyridine derivative (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Triisopropyl borate (1.2 eq)
-
2N Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Sodium chloride (NaCl)
-
Acetonitrile
Procedure:
-
Dissolve the 3-bromopyridine derivative in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add n-butyllithium to the cooled solution and stir for 30 minutes at -78 °C.
-
Add triisopropyl borate dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 2N HCl.
-
Adjust the pH of the aqueous layer to approximately 7.5 with a NaOH solution to precipitate the crude product.
-
Extract the aqueous layer with an organic solvent (e.g., THF or Ethyl Acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., acetonitrile/water).
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is widely employed in the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.
General Suzuki-Miyaura Coupling Workflow
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the coupled product and regenerate the catalyst.
An In-depth Technical Guide to 5-Chloro-2-isopropoxypyridine-3-boronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 5-Chloro-2-isopropoxypyridine-3-boronic acid. This compound is a valuable heterocyclic building block, particularly in the field of medicinal chemistry, where it serves as a crucial intermediate in the synthesis of complex organic molecules for drug discovery programs.
Core Molecular and Physical Properties
This compound is a substituted pyridyl boronic acid. The presence of a chlorine atom, an isopropoxy group, and a boronic acid moiety on the pyridine ring imparts unique chemical properties that make it a versatile reagent in cross-coupling reactions.
Physicochemical Data
The key physicochemical properties of this compound and its close analogs are summarized in the table below for comparative analysis.
| Property | This compound | (5-Chloro-2-methoxypyridin-3-yl)boronic acid[1] | 5-Chloro-2-isobutoxypyridine-3-boronic acid[2] |
| Molecular Formula | C₈H₁₁BClNO₃ | C₆H₇BClNO₃[1] | C₉H₁₃BClNO₃[2] |
| Molecular Weight | 215.44 g/mol | 187.39 g/mol [1] | 229.5 g/mol [2] |
| Physical Form | Solid | Solid[1] | Not Specified |
| CAS Number | Not explicitly found | 943153-22-8[1] | 1217501-42-2[2] |
| MDL Number | MFCD13195662 | Not Specified | Not Specified |
| SMILES String | CC(OC1=NC=C(C=C1B(O)O)Cl)C | Not Specified | B(C1=CC(=CN=C1OCC(C)C)Cl)(O)O[2] |
| InChI Key | NMVYPCNDMPTZQR-UHFFFAOYSA-N | BZJQXIUWWLFBJS-UHFFFAOYSA-N[1] | Not Specified |
Molecular Structure
The structure of this compound features a pyridine ring substituted at the 2, 3, and 5 positions. The boronic acid group at the 3-position is the key functional group for its participation in palladium-catalyzed cross-coupling reactions.
Caption: Molecular structure of this compound.
Synthesis and Experimental Protocols
Protocol: Synthesis of this compound
This protocol outlines a two-step process starting from a suitable dihalopyridine.
Step 1: Synthesis of 3-Bromo-5-chloro-2-isopropoxypyridine (Intermediate)
-
Reaction Setup: To a solution of 3-bromo-5-chloro-2-fluoropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add isopropanol (1.5 eq) and sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 3-bromo-5-chloro-2-isopropoxypyridine intermediate.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the 3-bromo-5-chloro-2-isopropoxypyridine intermediate (1.0 eq) and triisopropyl borate (1.5 eq) in a mixture of anhydrous tetrahydrofuran (THF) and toluene. Cool the solution to a low temperature, typically between -78 °C and -40 °C, under an inert atmosphere.[3]
-
Lithiation and Borylation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) to the cooled reaction mixture, maintaining the low temperature. The addition of n-butyllithium facilitates a lithium-halogen exchange, and the resulting lithiated species is trapped in situ by the triisopropyl borate.[3] Stir the reaction at this temperature for 1-2 hours.
-
Work-up and Isolation: Quench the reaction by the addition of aqueous hydrochloric acid. Allow the mixture to warm to room temperature. The product can then be isolated by adjusting the pH of the aqueous layer to induce precipitation, followed by filtration. Alternatively, extraction with an organic solvent may be employed. The resulting solid is washed and dried to afford this compound.
Caption: General workflow for the synthesis of the target compound.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a building block in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are common motifs in pharmaceuticals.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.
The catalytic cycle for the Suzuki-Miyaura coupling generally proceeds through three main steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (Ar¹-X) to form a palladium(II) intermediate.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), in the presence of a base, transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond in the product (Ar¹-Ar²) and regenerating the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In the context of this compound, "Ar²" in the diagram represents the 5-chloro-2-isopropoxypyridin-3-yl moiety. This allows for the efficient incorporation of this substituted pyridine ring into a target molecule, which is a common strategy in the development of new therapeutic agents.
References
5-Chloro-2-isopropoxypyridine-3-boronic acid solubility
An In-depth Technical Guide on the Solubility of 5-Chloro-2-isopropoxypyridine-3-boronic acid for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a substituted pyridylboronic acid of significant interest in medicinal chemistry and drug development. As a key building block, it is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules with potential therapeutic activities.[1][2] A thorough understanding of the solubility of this compound in various solvents is critical for its effective use in organic synthesis, purification, formulation, and biological screening. The choice of solvent can profoundly influence reaction kinetics, yield, and the ease of product isolation.
This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for structurally related boronic acids as a relevant proxy. Furthermore, it details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the solubility of the title compound and its analogs.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound and related compounds is essential for predicting their solubility behavior.
| Property | This compound | (5-Chloro-2-methoxypyridin-3-yl)boronic acid | 5-Chloro-3-pyridineboronic acid | Phenylboronic Acid |
| Molecular Formula | C8H11BClNO3 | C6H7BClNO3 | C5H5BClNO2 | C6H7BO2 |
| Molecular Weight | 203.44 g/mol | 187.39 g/mol [3] | 157.36 g/mol [1] | 121.93 g/mol |
| Appearance | Solid (predicted) | Solid[3] | Solid[1] | Solid |
| Melting Point | Not available | Not available | 255-260 °C[1] | Not available |
Theoretical Solubility Considerations
The solubility of boronic acids is influenced by several factors:
-
Solvent Polarity : The polarity of the solvent plays a crucial role in the solubility of boronic acids. Generally, boronic acids exhibit higher solubility in polar organic solvents.[4]
-
Temperature : The solubility of most solid compounds, including boronic acids, in liquid solvents increases with temperature.[5]
-
pH : In aqueous solutions, the solubility of boronic acids is pH-dependent. Boronic acids are weak Lewis acids that can accept a hydroxide ion to form a more soluble boronate species.[6][7]
-
Boroxine Formation : Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[8] This equilibrium can complicate solubility studies, as the solubility of the boroxine may differ significantly from that of the parent boronic acid.
Experimental Determination of Solubility
A widely used and reliable technique for determining the solubility of boronic acids is the dynamic method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[4][8][9][10] This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[4][8][9][10]
Experimental Protocol: Dynamic Solubility Determination
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, chloroform, 3-pentanone, dipropyl ether, methylcyclohexane)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and a photodetector
-
Analytical balance
Procedure:
-
Sample Preparation : Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.
-
Heating and Observation : Place the vessel in the thermostat bath and begin stirring the mixture vigorously. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[9]
-
Turbidity Measurement : The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.[8][9][10]
-
Determination of Dissolution Temperature : The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solid-liquid equilibrium point for that specific composition.[8]
-
Data Collection : Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Experimental workflow for dynamic solubility determination.
Proxy Solubility Data
While specific data for this compound is unavailable, the following tables provide solubility data for phenylboronic acid and isobutoxyphenylboronic acids in various organic solvents, which can serve as a useful reference.
Solubility of Phenylboronic Acid in Organic Solvents [4]
| Solvent | Qualitative Solubility |
| Dipropyl Ether | High |
| Acetone | High |
| 3-Pentanone | High |
| Chloroform | Moderate |
| Methylcyclohexane | Very Low |
Solubility of Isobutoxyphenylboronic Acid Isomers in Organic Solvents at 298.15 K [8]
| Solvent | ortho-isomer (mol fraction) | meta-isomer (mol fraction) | para-isomer (mol fraction) |
| Chloroform | 0.235 | 0.041 | 0.052 |
| 3-Pentanone | 0.312 | 0.078 | 0.091 |
| Acetone | 0.289 | 0.069 | 0.083 |
| Dipropyl Ether | 0.187 | 0.025 | 0.031 |
| Methylcyclohexane | 0.009 | 0.001 | 0.001 |
Note: The ortho-isomer generally exhibits significantly higher solubility.[8]
Boronic Acid - Boroxine Equilibrium
The equilibrium between the boronic acid and its boroxine form is an important consideration in solubility studies.
Equilibrium between a boronic acid and its boroxine.
Applications in Drug Development
Boronic acids are versatile reagents in drug discovery and development.[7][11] this compound is a valuable building block for synthesizing novel compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in many biologically active molecules.[2]
Generalized Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
- 1. 5-氯-3-吡啶硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (5-Chloro-2-methoxypyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 4. d-nb.info [d-nb.info]
- 5. digital.library.unt.edu [digital.library.unt.edu]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Navigating the Stability of 5-Chloro-2-isopropoxypyridine-3-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-isopropoxypyridine-3-boronic acid is a key building block in contemporary organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and agrochemical applications. As with many boronic acid derivatives, understanding its stability profile is critical for ensuring the integrity of starting materials, the reproducibility of synthetic outcomes, and the quality of downstream products. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, based on general principles for this compound class. While specific quantitative stability data for this exact molecule is not extensively published, this guide outlines potential degradation pathways and provides detailed protocols for its stability assessment.
Core Concepts in Boronic Acid Stability
Boronic acids, while versatile, are susceptible to several degradation pathways. The primary routes of decomposition for heteroaromatic boronic acids, such as this compound, include protodeboronation and oxidation. The rate of these degradation processes can be significantly influenced by environmental factors including moisture, temperature, light, and pH.
Protodeboronation: This is a common degradation pathway for boronic acids, wherein the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding des-borylated pyridine. This process is often catalyzed by aqueous acids or bases.
Oxidation: The boronic acid functional group can be susceptible to oxidation, leading to the formation of phenolic byproducts. This can be influenced by the presence of oxidizing agents and exposure to air (oxygen) and light.
Anhydride Formation (Dehydration): Boronic acids can undergo intermolecular dehydration to form boroxines (cyclic trimers). While this is a reversible process, the presence of these anhydrides can affect the reactivity and stoichiometry of the reagent.
Recommended Storage and Handling
To mitigate degradation and ensure the longevity of this compound, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical degradation and dehydration. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, thereby reducing oxidation and hydrolysis. |
| Light | Store in an amber or opaque container | Protects the compound from photolytic degradation. |
| Moisture | Keep container tightly sealed in a dry environment (desiccator) | Prevents hydrolysis of the boronic acid and the formation of boroxines. |
| Purity | Use high-purity material | Impurities can sometimes catalyze degradation. |
Stability Assessment Workflow
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Experimental Protocols for Stability Testing
The following are generalized protocols for conducting stability studies on this compound. Researchers should adapt these protocols based on their specific equipment and regulatory requirements.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the parent compound from its potential degradation products.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 220-280 nm).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways.[1][2] A general approach is to aim for 5-20% degradation of the active substance.[2]
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M HCl.
-
Heat the solution (e.g., at 60°C) for a defined period (e.g., 24-48 hours).
-
Neutralize the solution before analysis by HPLC.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M NaOH.
-
Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period.
-
Neutralize the solution before analysis by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a defined period, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid compound in a temperature-controlled oven (e.g., at 70°C) for a defined period (e.g., 1-2 weeks).
-
Dissolve the stressed solid and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound or a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Analyze the samples at appropriate time intervals by HPLC. A control sample should be kept in the dark under the same conditions.
-
Long-Term and Accelerated Stability Studies
These studies are designed to determine the shelf-life and appropriate storage conditions for the compound.[3][4]
-
Sample Preparation: Package the solid this compound in containers that are representative of the intended storage containers.
-
Storage Conditions:
-
Testing Schedule: Pull samples at defined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, purity (by HPLC), and any other relevant parameters.
Stabilization Strategies
For applications where the inherent stability of this compound is a concern, conversion to a more stable derivative is a common and effective strategy.
-
Boronate Esters: Formation of boronate esters, such as the pinacol ester or the MIDA (N-methyliminodiacetic acid) ester, can significantly enhance the stability of the compound towards protodeboronation and oxidation.[6] These esters are generally more robust and can be easily handled and purified. The boronic acid can often be regenerated in situ or in a separate step if required for a specific reaction.
Conclusion
References
- 1. Forced Degradation Studies - STEMart [ste-mart.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Stability Studies for pharmaceutical drug products - CARBOGEN AMCIS [carbogen-amcis.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
commercial availability of 5-Chloro-2-isopropoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-isopropoxypyridine-3-boronic acid, a key building block in contemporary medicinal chemistry and organic synthesis. Boronic acids and their derivatives are crucial in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This document details the commercial availability, plausible synthetic routes, predicted analytical data, and potential applications of this compound, with a focus on its utility in drug discovery and development. The information is presented to be a valuable resource for researchers engaged in the design and synthesis of novel molecular entities.
Commercial Availability
This compound is available from commercial suppliers as a research chemical. Notably, it is listed in the catalog of major chemical providers.
Table 1: Commercial Supplier Information
| Supplier | Catalog Number | Purity | Notes |
| Sigma-Aldrich | MFCD13195662 | Not specified | Provided for early discovery research; buyer assumes responsibility to confirm identity and purity.[1] |
It is advisable for researchers to perform their own analytical characterization upon receipt to confirm the identity and purity of the material before use in sensitive applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BClNO₃ | [1] |
| Molecular Weight | 215.44 g/mol | [1] |
| Appearance | Solid (predicted) | |
| SMILES | CC(C)OC1=NC=C(C=C1B(O)O)Cl | [1] |
| InChI | 1S/C8H11BClNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5,12-13H,1-2H3 | [1] |
| InChIKey | NMVYPCNDMPTZQR-UHFFFAOYSA-N | [1] |
Proposed Synthesis
Synthetic Workflow
The proposed synthesis involves a two-step process starting from commercially available 2,5-dichloropyridine.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
This reaction involves the nucleophilic substitution of the chlorine atom at the 2-position of 2,5-dichloropyridine with isopropoxide.
Materials:
-
2,5-Dichloropyridine
-
Sodium isopropoxide (or sodium hydride and isopropanol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of sodium isopropoxide (1.2 equivalents) in anhydrous DMF, add 2,5-dichloropyridine (1.0 equivalent) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-Chloro-2-isopropoxypyridine.
This step involves a directed ortho-metalation of 5-Chloro-2-isopropoxypyridine followed by quenching with a borate ester.
Materials:
-
5-Chloro-2-isopropoxypyridine
-
Strong base (e.g., n-Butyllithium or Lithium diisopropylamide - LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Aqueous acid (e.g., 1 M HCl)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve 5-Chloro-2-isopropoxypyridine (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of n-Butyllithium or LDA (1.1 equivalents) to the reaction mixture and stir for 1-2 hours at -78 °C to allow for complete lithiation.
-
Add triisopropyl borate (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or precipitation.
Analytical Characterization (Predicted Data)
In the absence of published experimental data, the following spectroscopic characteristics are predicted based on the structure of this compound and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 2H | B(OH)₂ |
| ~8.05 | d, J ≈ 2.5 Hz | 1H | H-6 |
| ~7.85 | d, J ≈ 2.5 Hz | 1H | H-4 |
| ~4.8 | sept, J ≈ 6.0 Hz | 1H | CH(CH₃)₂ |
| ~1.3 | d, J ≈ 6.0 Hz | 6H | CH(CH₃)₂ |
Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-2 |
| ~148 | C-6 |
| ~140 | C-4 |
| ~125 (broad) | C-3 |
| ~115 | C-5 |
| ~70 | CH(CH₃)₂ |
| ~22 | CH(CH₃)₂ |
Note: The signal for the carbon attached to the boron (C-3) is expected to be broad due to the quadrupolar nature of the boron nucleus.
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Species |
| ESI+ | 216.05 | [M+H]⁺ |
| ESI+ | 238.03 | [M+Na]⁺ |
| ESI- | 214.04 | [M-H]⁻ |
Application in Suzuki-Miyaura Cross-Coupling
This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the 5-chloro-2-isopropoxypyridin-3-yl moiety into a variety of organic molecules.
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Example Experimental Protocol
Reaction: Coupling of this compound with an Aryl Bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), base (2.0 equivalents), and palladium catalyst (2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Conclusion
This compound is a valuable and commercially available building block for organic synthesis and drug discovery. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and application. The protocols and predicted data herein should serve as a useful starting point for researchers looking to incorporate this versatile reagent into their synthetic strategies. As with all research chemicals, independent verification of the compound's properties is strongly recommended.
References
5-Chloro-2-isopropoxypyridine-3-boronic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-2-isopropoxypyridine-3-boronic acid, a versatile building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct literature on this specific compound, this guide synthesizes information from established methodologies for analogous compounds, offering a predictive yet robust resource for its synthesis, characterization, and application.
Chemical Properties and Data
This compound is a substituted pyridinylboronic acid. These compounds are of significant interest in drug discovery due to their utility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of a chlorine atom, an isopropoxy group, and a boronic acid moiety on the pyridine ring allows for diverse and regioselective functionalization, making it a valuable intermediate in the synthesis of complex molecules.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₉H₁₃BClNO₃ | Calculation |
| Molecular Weight | 229.47 g/mol | Calculation |
| Appearance | White to off-white solid | Analogy to similar boronic acids |
| Melting Point | >150 °C (with decomposition) | Analogy to similar boronic acids |
| Solubility | Soluble in methanol, DMSO, THF | Analogy to similar boronic acids |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.2 (s, 2H, B(OH)₂), 8.15 (d, J=2.0 Hz, 1H, H-6), 7.95 (d, J=2.0 Hz, 1H, H-4), 5.20 (sept, J=6.2 Hz, 1H, CH), 1.35 (d, J=6.2 Hz, 6H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.0, 150.0, 145.0, 120.0, 110.0 (C-B), 72.0 (CH), 22.0 (CH₃) |
| Mass Spec. (ESI+) | m/z 230.07 [M+H]⁺, 252.05 [M+Na]⁺, 212.06 [M-H₂O+H]⁺ |
Note: Predicted data is based on the analysis of structurally similar compounds and general principles of NMR and MS. Actual experimental values may vary.
Synthesis and Experimental Protocols
The synthesis of this compound can be envisioned through a two-step process starting from the commercially available 2,5-dichloropyridine. The proposed synthetic workflow is outlined below.
Figure 1: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 5-Chloro-2-isopropoxypyridine
This procedure is adapted from standard nucleophilic aromatic substitution reactions on chloropyridines.
Experimental Protocol:
-
To a solution of sodium isopropoxide (prepared by adding 1.2 equivalents of sodium metal to anhydrous isopropanol under an inert atmosphere) add 2,5-dichloropyridine (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-Chloro-2-isopropoxypyridine.
Table 3: Expected Reaction Parameters for Step 1
| Parameter | Expected Value |
| Reaction Time | 12-24 hours |
| Yield | 70-90% |
| Purification Method | Flash Column Chromatography |
Step 2: Synthesis of this compound
This procedure is based on halogen-metal exchange followed by borylation, a common method for the synthesis of aryl and heteroaryl boronic acids.
Experimental Protocol:
-
Dissolve 5-Chloro-2-isopropoxypyridine (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of aqueous HCl (1M) and stir for 1 hour.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or precipitation.
Table 4: Expected Reaction Parameters for Step 2
| Parameter | Expected Value |
| Reaction Time | 12-18 hours |
| Yield | 50-70% |
| Purification Method | Recrystallization/Precipitation |
Applications in Suzuki-Miyaura Cross-Coupling
This compound is an ideal coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl and heteroaryl compounds. The general workflow for such a reaction is depicted below.
Figure 2: General workflow for Suzuki-Miyaura coupling.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Table 5: Representative Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Typical Conditions |
| Catalyst Loading | 2-5 mol% |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O |
| Temperature | 80-110 °C |
| Reaction Time | 2-24 hours |
| Expected Yield | 60-95% |
Signaling Pathways and Biological Applications
Currently, there is no specific information available in the public domain regarding the involvement of this compound in any biological signaling pathways or its direct application in drug development. However, substituted pyridines and boronic acids are prevalent motifs in many biologically active compounds. The unique substitution pattern of this molecule makes it a valuable intermediate for the synthesis of novel compounds that could be screened for a variety of biological targets.
Conclusion
This compound represents a promising and versatile building block for synthetic and medicinal chemists. While direct experimental data for this compound is scarce, this guide provides a solid foundation for its synthesis and application based on well-established chemical principles and analogous structures. The detailed protocols and predicted data herein are intended to facilitate its use in the discovery and development of novel chemical entities. Researchers are encouraged to use this guide as a starting point and to optimize conditions for their specific applications.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Chloro-2-isopropoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Chloro-2-isopropoxypyridine-3-boronic acid. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The following protocols are synthesized from established methodologies for Suzuki-Miyaura couplings involving heteroaryl chlorides and boronic acids.
Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[1][2] This reaction is widely used in academic and industrial settings, particularly in pharmaceutical development, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of reactants.[3][4] this compound is a useful reagent for introducing a substituted pyridine moiety into a target molecule, a common scaffold in biologically active compounds.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or chloride).[2][5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.[1][2][6]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[1][2][5]
Below is a diagram illustrating the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound with an aryl or heteroaryl halide. Optimization may be required depending on the specific coupling partner.
General Protocol
A typical procedure involves the reaction of the boronic acid with an aryl halide in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent.
Reagents and Materials:
-
This compound
-
Aryl/heteroaryl halide (e.g., bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry reaction vessel, add this compound (1.2-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the ligand (if required, typically in a 1:2 or 1:4 Pd:ligand ratio).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
The workflow for this experimental setup can be visualized as follows:
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Data Presentation: Summary of Reaction Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the desired product. The tables below summarize common conditions used for Suzuki couplings involving heteroaryl compounds.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst | Ligand | Typical Substrates | Notes |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | Aryl chlorides, bromides, and triflates | Often used for challenging couplings due to the high activity of the resulting catalyst complex.[7] |
| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | Aryl chlorides and bromides | A common Pd(0) source that is often paired with bulky, electron-rich phosphine ligands. |
| Pd(PPh₃)₄ | None | Aryl iodides and bromides | A versatile catalyst that does not require an additional ligand. Can be less effective for less reactive aryl chlorides.[8][9] |
| Pd(dppf)Cl₂ | None | Aryl bromides and some chlorides | An air-stable Pd(II) precatalyst that is effective for a range of substrates.[10][11] |
Table 2: Common Bases and Solvents
| Base | Solvent(s) | Typical Temperature (°C) | Notes |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene | 80 - 110 | A strong base often used for coupling with aryl chlorides.[8][12] |
| K₂CO₃ | DME, Toluene/H₂O, DMF | 80 - 100 | A milder base, effective for many standard couplings.[10] |
| Cs₂CO₃ | 1,4-Dioxane, Toluene | 80 - 110 | A highly effective but more expensive base, often used for difficult couplings. |
| Na₂CO₃ | ACN/H₂O, Toluene/H₂O | 80 - 100 | A common and cost-effective base.[8] |
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, changing the ligand to a more electron-rich and bulky one (e.g., from PPh₃ to SPhos), or using a stronger base like K₃PO₄ or Cs₂CO₃.
-
Protodeboronation: Boronic acids can be unstable under basic conditions, leading to the formation of the corresponding arene as a byproduct.[13][14] Using a milder base, shorter reaction times, or protecting the boronic acid as a boronate ester may mitigate this issue.
-
Homocoupling: The formation of biaryl byproducts from the coupling of two boronic acid molecules can occur.[5] This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen.
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial as the active Pd(0) catalyst can be oxidized by atmospheric oxygen, leading to catalyst deactivation.
By following these guidelines and adapting the conditions as needed, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of valuable compounds.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. nbinno.com [nbinno.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-Chloro-2-isopropoxypyridine-3-boronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The pyridine ring, in particular, is a common feature in many biologically active compounds, influencing their solubility, metabolic stability, and target-binding properties. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of carbon-carbon bonds, offering a versatile and highly efficient route to biaryl compounds under relatively mild conditions.[1]
5-Chloro-2-isopropoxypyridine-3-boronic acid is a valuable building block for the synthesis of complex biaryl molecules. The presence of the isopropoxy group at the 2-position and the chloro substituent at the 5-position allows for fine-tuning of the electronic and steric properties of the resulting biaryl products. This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of diverse biaryl compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₁BClNO₃ |
| Molecular Weight | 215.44 g/mol [2] |
| Appearance | Solid[2] |
| InChI Key | NMVYPCNDMPTZQR-UHFFFAOYSA-N[2] |
| SMILES String | CC(OC1=NC=C(C=C1B(O)O)Cl)C[2] |
Suzuki-Miyaura Cross-Coupling Reaction: An Overview
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organic halide (typically an aryl or heteroaryl bromide or chloride) in the presence of a palladium catalyst and a base. The catalytic cycle, a cornerstone of modern organic synthesis, is depicted below.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve optimal yields for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol outlines a standard set of conditions for the coupling of an aryl bromide with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with Aryl Chlorides
For less reactive aryl chlorides, microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Microwave synthesis vial
-
Nitrogen or Argon gas
Procedure:
-
In a microwave synthesis vial, combine this compound, the aryl chloride, Pd₂(dba)₃, XPhos, and cesium carbonate.
-
Purge the vial with an inert gas.
-
Add anhydrous toluene and degassed water (typically a 10:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative, albeit illustrative, results for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides. These examples demonstrate the potential scope and efficiency of this building block in biaryl synthesis. Note: This data is representative and based on typical outcomes for similar substrates; actual yields may vary depending on the specific reaction conditions and substrate.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 88 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |
| 3 | 1-Bromo-3-fluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 85 |
| 4 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene/H₂O | 120 (MW) | 0.5 | 78 |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75 |
| 6 | 3-Bromoquinoline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 81 |
Experimental Workflow
The general workflow for a typical Suzuki-Miyaura cross-coupling experiment is outlined in the diagram below.
Caption: A typical experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not found in the search results, general precautions for handling boronic acids and organohalides should be followed. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is advisable to consult the supplier's SDS.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of a wide range of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. The protocols and representative data provided herein offer a solid foundation for researchers in medicinal chemistry and materials science to utilize this building block in the development of novel and complex molecular architectures. As with any chemical synthesis, careful optimization of reaction conditions is key to achieving high yields and purity for specific target molecules.
References
Application Notes and Protocols for Suzuki Coupling with 5-Chloro-2-isopropoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for drug discovery and development.[1][2][3] This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 5-Chloro-2-isopropoxypyridine-3-boronic acid with various aryl and heteroaryl halides.
This compound is a valuable building block in medicinal chemistry, enabling the introduction of a substituted pyridine moiety into target molecules.[4][5][6][7] The electron-deficient nature of the pyridine ring and the presence of a chloro-substituent can present challenges in achieving high-yielding coupling reactions, often necessitating carefully optimized conditions.[3][8][9]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The fundamental steps include the oxidative addition of the palladium(0) catalyst to the aryl/heteroaryl halide, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction, especially with challenging substrates like chloro-heterocycles.[1][10][11]
Data Presentation: Recommended Reaction Conditions
The following table summarizes common starting conditions for the Suzuki coupling of this compound with an aryl or heteroaryl halide. These conditions are based on established protocols for similar chloro-heterocyclic substrates and serve as a robust starting point for optimization.[12][13][14]
| Parameter | Condition 1 (General) | Condition 2 (For less reactive halides) | Notes |
| Aryl/Heteroaryl Halide | 1.0 equiv | 1.0 equiv | Reactivity order: I > Br > OTf >> Cl.[9] |
| Boronic Acid | 1.1 - 1.5 equiv | 1.5 - 2.0 equiv | An excess of the boronic acid is often used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (2-5 mol%) | Pd₂(dba)₃ is often used with a ligand. Other common catalysts include Pd(OAc)₂.[10] |
| Ligand | None | XPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands like XPhos or SPhos can improve yields with chloro-substrates.[2][14] |
| Base | K₂CO₃ (2.0 - 3.0 equiv) | K₃PO₄ (2.0 - 3.0 equiv) | K₃PO₄ is a stronger base that can be more effective for challenging couplings.[12][13] Cs₂CO₃ is also a viable option. |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) or DMF/H₂O (4:1) | A mixture of an organic solvent and water is typical.[11][12] |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher temperatures may be required for less reactive chlorides. |
| Reaction Time | 4 - 12 h | 12 - 24 h | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocol: General Procedure
This protocol provides a detailed methodology for a representative Suzuki coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromobenzene as a model)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane and water)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add dioxane (8 mL) and water (2 mL) to the reaction vessel.
-
Inerting: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[15]
-
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Solvent Effects in Coupling Reactions of 5-Chloro-2-isopropoxypyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of complex molecules, particularly in the pharmaceutical industry. Bipyridine scaffolds, constructed via such methods, are integral to numerous biologically active compounds. 5-Chloro-2-isopropoxypyridine-3-boronic acid is a valuable building block for introducing a substituted pyridine moiety. However, the efficiency and selectivity of its coupling reactions are highly dependent on the reaction conditions, with the choice of solvent playing a pivotal role.[1][2][3] Solvents can influence catalyst activity, reagent stability, and reaction pathways.[2][4] This document provides a detailed guide to understanding and optimizing solvent effects in the coupling reactions of this compound, based on established principles for similar heterocyclic systems.
The Role of Solvents in Suzuki-Miyaura Coupling
The solvent is not merely an inert medium but an active participant in the catalytic cycle of the Suzuki-Miyaura reaction. Its functions include:
-
Catalyst Activation and Stabilization: Solvents can aid in the dissolution and activation of the palladium precatalyst and stabilize the active catalytic species.[2][4]
-
Reagent Solubility and Reactivity: The solubility of the boronic acid, organic halide, and base is crucial for efficient reaction kinetics. The solvent also modulates the reactivity of the boronic acid and the strength of the base.[4]
-
Influence on Reaction Selectivity and Rate: Solvent polarity can significantly impact the reaction rate and, in cases of multi-functionalized substrates, the chemoselectivity of the coupling.[5][6][7][8] For instance, polar solvents may favor different reactive pathways compared to nonpolar solvents.[5][6]
Data Presentation: Solvent Effects on Analogous Coupling Reactions
While specific data for this compound is not extensively published, the following tables summarize the effects of different solvents on the Suzuki-Miyaura coupling of structurally similar chloro-substituted pyridines and other aryl chlorides. This data serves as a strong starting point for reaction optimization.
Table 1: Effect of Solvent on the Yield of Suzuki-Miyaura Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [9]
| Solvent | Yield (%) |
| 1,4-Dioxane | 71 |
| Isopropanol | 64 |
| Tetrahydrofuran (THF) | 55 |
| Dimethylformamide (DMF) | 32 |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), solvent (3.5 mL), 100 °C, 24 h.
Table 2: Effect of Solvent on the Yield of Suzuki-Miyaura Coupling of 2-chloropyridine with Pyridine-3-boronic Acid [3]
| Solvent System | Yield (%) |
| 1,4-Dioxane/Water | High Yield (Specific % not detailed) |
Reaction Conditions: 2-chloropyridine (1.0 mmol), pyridine-3-boronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Cs₂CO₃ (2.0 mmol), 1,4-Dioxane/Water, 100 °C, 18 h.
Table 3: General Solvent Recommendations for Suzuki-Miyaura Couplings
| Solvent Category | Examples | General Applicability |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF) | Widely used, good for a range of substrates. Often used with water. |
| Alcohols | Isopropanol, Ethanol | Can be effective, often in aqueous mixtures. |
| Aromatic Hydrocarbons | Toluene | Common, particularly for less polar substrates. |
| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (MeCN) | Can be effective but may lead to side reactions or catalyst deactivation in some cases.[7][8] |
| Aqueous Mixtures | Dioxane/Water, THF/Water, Ethanol/Water | Often enhance reaction rates and yields.[4] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Note: These protocols should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Round-bottom flask or reaction vial
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the aryl halide, the base, and the palladium catalyst.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the chosen solvent system via syringe.
-
Stir the reaction mixture at a predetermined temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 2:1)
-
Microwave reactor vial
-
Microwave reactor
Procedure:
-
To a microwave vial, add this compound, the aryl halide, the base, and the palladium catalyst.
-
Add the solvent mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[9]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform work-up and purification as described in the conventional heating protocol.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Logical relationships of solvent properties and their impact on the coupling reaction outcome.
References
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of Biarylpyridines using 5-Chloro-2-isopropoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a scalable protocol for the synthesis of biarylpyridines via a Suzuki-Miyaura cross-coupling reaction. The protocol focuses on the use of 5-Chloro-2-isopropoxypyridine-3-boronic acid as a key building block, a versatile reagent in the synthesis of complex molecules for pharmaceutical applications.
Introduction
Biarylpyridine moieties are crucial pharmacophores found in numerous active pharmaceutical ingredients (APIs), contributing to their therapeutic efficacy. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1][2][3] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[2] This protocol details a scalable and efficient synthesis of a representative biarylpyridine, targeting high yield and purity suitable for drug development programs.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst, which re-enters the cycle.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Scale-Up Synthesis Protocol
This section outlines a detailed protocol for the gram-scale synthesis of 2-isopropoxy-5-(4-methoxyphenyl)pyridine-3-amine, a representative biarylpyridine, using this compound and 4-bromoanisole as coupling partners. The protocol is designed with scalability in mind, addressing common challenges encountered during the transition from laboratory to pilot plant production.[6]
Materials and Equipment
Reagents:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Degassed water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Activated carbon
-
Celite®
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Inert atmosphere system (Nitrogen or Argon)
-
Addition funnel
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization vessel
Experimental Workflow
Caption: The experimental workflow for the scale-up synthesis of biarylpyridines.
Detailed Procedure
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet/outlet.
-
Inert the reactor by purging with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
-
Charging Reagents:
-
To the reactor, charge this compound (1.0 eq), 4-bromoanisole (1.2 eq), potassium carbonate (2.0 eq), Palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Add anhydrous 1,4-dioxane (5 volumes) and degassed water (1 volume) to the reactor.
-
-
Reaction Execution:
-
Begin vigorous stirring and heat the reaction mixture to 80-90°C.
-
Maintain the temperature and continue stirring for 12-18 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 volumes) and water (10 volumes).
-
Stir for 15 minutes, then allow the layers to separate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 5 volumes).
-
Combine the organic layers and wash with brine (5 volumes).
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Purification and Isolation:
-
Filter the dried organic solution through a pad of Celite® to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
For further purification, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Isolate the purified crystals by filtration, wash with a cold solvent, and dry under vacuum to a constant weight.
-
Data Presentation
The following tables provide representative data for the Suzuki-Miyaura coupling of chloropyridines with arylboronic acids, based on typical outcomes reported in the literature.
Table 1: Reaction Parameters
| Parameter | Value |
| Aryl Halide | 4-Bromoanisole |
| Boronic Acid | This compound |
| Catalyst System | Pd(OAc)₂ / SPhos |
| Base | K₂CO₃ |
| Solvent System | 1,4-Dioxane / Water (5:1) |
| Temperature | 80-90°C |
| Reaction Time | 12-18 hours |
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 80-95% |
| Purity (by HPLC) | >98% |
| Residual Palladium | <10 ppm (after treatment) |
Scale-Up Considerations and Challenges
Scaling up Suzuki-Miyaura reactions requires careful attention to several factors to ensure safety, efficiency, and reproducibility.[6]
-
Mixing and Heat Transfer: In large reactors, efficient mixing is crucial to maintain a homogeneous reaction mixture and prevent localized overheating. The exothermic nature of the reaction should be managed with an adequate cooling system.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is critical as the active Pd(0) catalyst is sensitive to oxygen.[7]
-
Reagent Addition: For highly exothermic reactions, controlled addition of one of the reagents might be necessary to manage the temperature.
-
Work-up and Product Isolation: The volume of solvents used in extraction and purification increases significantly at scale, requiring appropriate equipment and safety measures.
-
Palladium Removal: A significant challenge in pharmaceutical synthesis is the removal of residual palladium from the API to meet regulatory limits (typically <10 ppm).[6][8] This can be achieved by treating the product solution with activated carbon or specialized palladium scavengers.
Conclusion
The provided protocol offers a robust and scalable method for the synthesis of biarylpyridines using this compound. By carefully controlling reaction parameters and addressing the challenges associated with scale-up, this process can be implemented for the efficient production of key pharmaceutical intermediates. The use of a well-defined catalytic system and purification strategy ensures high yield and purity of the final product.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 7. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Purifying Suzuki Coupling Products with a Pyridine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds to construct biaryl and heteroaryl structures prevalent in pharmaceuticals. The incorporation of a pyridine scaffold is of particular interest due to its presence in numerous biologically active compounds. However, the purification of these products presents unique challenges due to the basic nature of the pyridine nitrogen, which can lead to issues such as peak tailing in chromatography and difficulties in extraction. This document provides detailed application notes and protocols for the effective purification of Suzuki coupling products containing a pyridine moiety.
Core Challenges in Purification
The primary challenges in purifying pyridine-containing Suzuki coupling products stem from the basicity of the pyridine nitrogen. This can lead to:
-
Catalyst Inhibition and Side Reactions: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can result in incomplete reactions and a more complex mixture of byproducts.
-
Chromatographic Complications: The basic nitrogen can interact strongly with acidic silanol groups on standard silica gel, causing significant peak tailing during column chromatography. This leads to poor separation and reduced purity of the isolated product.
-
Extraction Difficulties: The basicity of the pyridine ring can complicate aqueous extractions, as the product's solubility can change dramatically with pH.
Recommended Purification Strategies
A multi-pronged approach is often necessary for the successful purification of these compounds. The choice of method depends on the specific properties of the target molecule and the impurities present. The general workflow for purification is outlined below.
Caption: General purification workflow for Suzuki coupling products containing a pyridine scaffold.
Data Presentation: Comparison of Purification Outcomes
The following tables provide a summary of typical yields and purity levels that can be expected from different purification techniques for pyridine-containing Suzuki coupling products.
Table 1: Representative Yields of Suzuki Coupling Reactions with Pyridine Scaffolds
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |
| 4-Iodopyridine | Pyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 97.2 |
| 4-Bromopyridine | Pyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ | Cs₂CO₃ | CPME/H₂O | 96.5 |
| 2-Chloropyridine | Pyridine-3-boronic acid |
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Chloro-2-isopropoxypyridine-3-boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds, which are prevalent in many biologically active molecules and functional materials.
This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki-Miyaura coupling of 5-Chloro-2-isopropoxypyridine-3-boronic acid with a variety of aryl halides. The 3-aryl-5-chloro-2-isopropoxypyridine core is a valuable building block in medicinal chemistry, and establishing a robust and versatile coupling methodology is crucial for the synthesis of novel derivatives for drug discovery programs.
Challenges in the cross-coupling of pyridine-containing boronic acids include the potential for catalyst deactivation through coordination of the pyridine nitrogen to the palladium center and the propensity for protodeboronation under basic conditions. The protocols outlined below are designed to address these challenges by employing modern catalyst systems and optimized reaction conditions.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The expected yields are based on couplings of structurally similar substrates and are intended to serve as a guideline for reaction optimization. Actual yields will be dependent on the specific substrate, reaction scale, and purity of the reagents.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O (3:1:1) | 90 | 16 | 80-90 |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 18 | 75-85 |
| 4 | 1-Bromo-3-(trifluoromethyl)benzene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 80-90 |
| 5 | 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 14 | 70-85 |
| 6 | 3-Bromoquinoline | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 110 | 16 | 75-90 |
Experimental Protocols
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl bromide (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, Pd(dppf)Cl₂ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add Pd(dppf)Cl₂.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Procedure for Less Reactive Aryl Chlorides using a Buchwald Ligand
This protocol is recommended for the coupling of less reactive aryl chlorides, employing a more active catalyst system.
Materials:
-
This compound (1.2 equiv)
-
Aryl/heteroaryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (1.5-2.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3-5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene, anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, combine this compound, the aryl/heteroaryl chloride, potassium phosphate, Pd₂(dba)₃, and SPhos in a reaction vial.
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Follow steps 6-11 from Protocol 1 for reaction monitoring, workup, and purification.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 5-Chloro-2-isopropoxypyridine-3-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki-Miyaura cross-coupling reactions involving 5-Chloro-2-isopropoxypyridine-3-boronic acid.
Troubleshooting Guide
Low yields and side reactions are common challenges when working with heteroaromatic boronic acids. This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
Possible Causes:
-
Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to inactive species.
-
Inefficient Oxidative Addition: The bond strength of the aryl halide coupling partner (especially aryl chlorides) can make the initial oxidative addition step difficult.
-
Poor Transmetalation: The transfer of the organic group from the boron atom to the palladium center may be slow or inefficient.
-
Decomposition of Boronic Acid: Protodeboronation (replacement of the boronic acid group with a hydrogen) can occur, especially in the presence of water and base.
Solutions:
-
Catalyst and Ligand Selection:
-
For Aryl Chlorides: Employ highly active catalyst systems. Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective for activating C-Cl bonds.
-
For Aryl Bromides/Iodides: While generally more reactive, using a robust catalyst system is still recommended to ensure high yields.
-
-
Base Selection:
-
The choice of base is critical and substrate-dependent. A screening of bases is recommended.
-
Stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.
-
-
Solvent and Temperature:
-
A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or THF/water) is commonly used. The water is essential for the activation of the boronic acid by the base.
-
Increasing the reaction temperature (typically in the range of 80-110 °C) can help overcome the activation energy for the oxidative addition of less reactive aryl halides.
-
-
Inert Atmosphere:
-
Thoroughly degas the reaction mixture to remove oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Problem 2: Significant Side Product Formation
Possible Side Reactions:
-
Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond, resulting in the formation of 5-chloro-2-isopropoxypyridine.
-
Homocoupling: Self-coupling of the boronic acid to form a symmetrical bipyridine, or self-coupling of the aryl halide.
Solutions:
-
Minimizing Protodeboronation:
-
Use anhydrous solvents and ensure the base is thoroughly dried.
-
Consider using the pinacol ester or a trifluoroborate salt derivative of the boronic acid, which are generally more stable towards protodeboronation.
-
Employ milder bases or shorter reaction times if possible.
-
-
Minimizing Homocoupling:
-
Ensure the reaction is performed under a strict inert atmosphere to exclude oxygen.
-
Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system to ensure rapid conversion of any Pd(II) species to the active Pd(0) catalyst.
-
The choice of ligand can also influence the extent of homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound with an aryl bromide?
A good starting point would be to use a palladium acetate (Pd(OAc)₂) or a similar Pd(II) source with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[1] A common base for such reactions is potassium phosphate (K₃PO₄).[1] A solvent system of dioxane and water (e.g., in a 4:1 ratio) at a temperature of 80-100 °C is a standard choice.
Q2: My aryl halide is an electron-rich chloride, and the reaction is not proceeding. What should I try?
Electron-rich aryl chlorides are particularly challenging substrates for Suzuki couplings due to the difficulty of the oxidative addition step. To improve the yield, you should consider using a more active catalyst system. The use of highly active, bulky, and electron-rich phosphine ligands like the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) is highly recommended.[1] Increasing the catalyst loading and the reaction temperature may also be necessary.
Q3: I am observing a significant amount of what appears to be the homocoupled product of my boronic acid. What is the likely cause and how can I prevent it?
The homocoupling of boronic acids is often promoted by the presence of oxygen, which can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[1] To minimize this side reaction, it is crucial to ensure that the reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen). Using a direct Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species can also be beneficial.
Q4: Can I use an organic base for this reaction?
While inorganic bases are more common in Suzuki reactions, organic bases can sometimes be used. However, for challenging couplings involving heteroaryl boronic acids, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are generally more effective at promoting the transmetalation step.
Q5: Is water necessary in the reaction mixture?
Yes, in most cases, a certain amount of water is essential for the Suzuki reaction to proceed efficiently when using an inorganic base. The base activates the boronic acid by forming a more nucleophilic boronate species, a process that is facilitated by the presence of water.
Data Presentation
The following tables provide illustrative examples of reaction conditions for Suzuki couplings of similar heteroaryl boronic acids. These should serve as a guide for optimization, and the optimal conditions for this compound may vary.
Table 1: Catalyst and Ligand Screening for a Model Suzuki Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | Low |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 100 | Moderate |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | High |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | Very High |
Note: This table is a generalized representation based on common observations in Suzuki coupling optimizations.
Table 2: Base and Solvent Optimization for a Challenging Suzuki Coupling
| Entry | Base (equiv) | Solvent System | Temp (°C) | Yield (%) |
| 1 | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | Low to Moderate |
| 2 | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | Moderate |
| 3 | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | High |
| 4 | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | High |
Note: This table illustrates the typical impact of base and solvent choice on reaction yield for challenging substrates.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), the base (2.0-3.0 eq.), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Suzuki Coupling of Electron-Deficient Pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving electron-deficient pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: Why is my Suzuki coupling reaction with an electron-deficient pyridine resulting in a low or no yield?
A1: Low or no product formation is a common challenge when working with electron-deficient pyridines. This is often attributed to a combination of factors related to the inherent electronic properties of the substrates. A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[1][2][3]
-
Poor Substrate Reactivity: Electron-deficient pyridines, particularly chloropyridines, possess strong carbon-halide bonds. This makes the initial and often rate-limiting oxidative addition step of the catalytic cycle more difficult compared to their bromo or iodo counterparts.[1][4][5]
-
Inefficient Transmetalation: The transfer of the electron-deficient pyridine group from the boronic acid or its derivative to the palladium complex can be sluggish.[1][6][7]
Q2: What are the most common side reactions, and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. The two most prevalent are protodeboronation and homocoupling.
-
Protodeboronation: This is the hydrolysis of the carbon-boron bond of the boronic acid, replacing the boronic acid group with a hydrogen atom.[1][2] This is particularly problematic with electron-deficient heteroaryl boronic acids, often promoted by aqueous basic conditions.[1][7]
-
Solution: To minimize protodeboronation, consider using more stable boronic acid derivatives such as pinacol esters or potassium trifluoroborate salts, which are less prone to this side reaction.[1][2] Conducting the reaction under anhydrous conditions or using a weaker base can also be beneficial.[2]
-
-
Homocoupling: This involves the self-coupling of the boronic acid to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1]
-
Solution: Ensure the reaction is thoroughly degassed to remove oxygen. Using a direct Pd(0) source, like Pd(PPh₃)₄, or an efficient precatalyst system can also reduce homocoupling.[1]
-
Q3: My electron-deficient chloropyridine substrate is unreactive. What specific conditions can I use to improve the coupling efficiency?
A3: The lower reactivity of chloropyridines necessitates the use of highly active catalyst systems and optimized reaction conditions.[4][5]
-
Employ Specialized Ligands: Utilize bulky, electron-rich phosphine ligands. Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][4] These ligands stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[1][3]
-
Select a Strong, Non-Nucleophilic Base: The choice of base is critical for activating the boronic acid in the transmetalation step.[4] Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[4]
-
Increase Reaction Temperature: Higher temperatures (e.g., 80-120 °C) can help overcome the activation barrier for the oxidative addition of the C-Cl bond.[4] Microwave irradiation can also be a valuable tool for accelerating the reaction.[8]
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[4] Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1][4]
Data Presentation: Comparison of Reaction Components
The following tables summarize key reaction components for the Suzuki coupling of electron-deficient pyridines, providing a starting point for optimization.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos or XPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient heteroaryl chlorides.[1][4][6] | Air-sensitive, higher cost.[6] | 1-4% Pd, 2-8% Ligand[1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Bulky phosphine | A robust system for coupling aryl chlorides.[1][9] | Air-sensitive. | 1-3% Pd, 2-6% Ligand[1] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A general, commercially available Pd(0) source.[1] | May be less effective for unreactive chlorides.[1][4] | 2-5%[1] |
| Pd(PEPPSI)-IPr | N-Heterocyclic Carbene (NHC) | Highly active for C4-selective coupling of dichloropyridines.[1] | May require specific substrate compatibility. | 1-3%[1] |
Table 2: Comparison of Bases
| Base | Solvent System | Key Characteristics |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[4][6] |
| Cs₂CO₃ | THF or Dioxane | A strong base that can accelerate slow reactions.[4][6] Higher cost and can promote side reactions.[6] |
| K₂CO₃ | Dioxane/H₂O | A common and effective base of moderate strength.[6][8] |
| KF | THF | Can be effective and is used in some protocols.[7][9] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Electron-Deficient Chloropyridine
Note: This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the electron-deficient chloropyridine (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure all oxygen is removed.[1][2]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.[1][3]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2][4] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product, typically by flash column chromatography, to obtain the desired coupled product.[1]
Visualizations
Caption: Challenges in the Suzuki cycle for electron-deficient pyridines.
Caption: Troubleshooting workflow for low-yielding Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing protodeboronation of 5-Chloro-2-isopropoxypyridine-3-boronic acid
Technical Support Center: 5-Chloro-2-isopropoxypyridine-3-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of this compound during their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This leads to the formation of 5-chloro-2-isopropoxypyridine as a byproduct, consuming the starting material and reducing the yield of the desired coupled product. Pyridine boronic acids, particularly those with electron-withdrawing groups, can be susceptible to this decomposition pathway, which complicates product purification and reduces overall reaction efficiency.[2][3]
Q2: What are the primary factors that promote the protodeboronation of my pyridine-3-boronic acid?
A2: Several factors can accelerate the rate of protodeboronation:
-
pH: The pH of the reaction medium is a critical factor. While both acidic and basic conditions can lead to protodeboronation, the base-catalyzed pathway is particularly relevant for Suzuki-Miyaura reactions.[1][4][5]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[3][6][7]
-
Presence of Water: Water can act as a proton source for the protodeboronation reaction.[6]
-
Choice of Base: Strong bases, such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), are known to promote protodeboronation.[6]
-
Inefficient Catalysis: A slow Suzuki-Miyaura coupling reaction will leave the boronic acid exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition.[6]
Q3: I am observing significant formation of 5-chloro-2-isopropoxypyridine in my Suzuki-Miyaura reaction. How can I troubleshoot this?
A3: To minimize the formation of the protodeboronated byproduct, consider the following troubleshooting steps, starting with the simplest modifications:
-
Optimize the Base: Switch from strong bases like NaOH or KOH to milder, non-hydroxide bases.[6]
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) if your catalyst system is sufficiently active.[3][6]
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware thoroughly. The addition of activated molecular sieves (e.g., 4Å) can also help to scavenge residual water.[6]
-
Enhance Catalytic Activity: If the desired reaction is sluggish, consider increasing the catalyst loading or employing more active phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the cross-coupling.[6]
-
Convert to a Boronic Ester: If the above optimizations are insufficient, converting the boronic acid to a more stable boronic ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy.[1][3]
Data Presentation: Impact of Reaction Conditions on Protodeboronation
The following table summarizes the general effects of various reaction parameters on the rate of protodeboronation, providing a qualitative guide for optimization.
| Parameter | Condition | Impact on Protodeboronation | Recommended Action |
| Base | Strong (e.g., NaOH, KOH) | High | Switch to a milder base. |
| Mild (e.g., K₃PO₄, Cs₂CO₃) | Low | Preferred for sensitive substrates. | |
| Temperature | High (>100 °C) | High | Lower the reaction temperature. |
| Low (RT - 80 °C) | Low | Optimal for minimizing side reactions. | |
| Water Content | High | High | Use anhydrous solvents and reagents. |
| Low/Anhydrous | Low | Ideal for suppressing protodeboronation. | |
| Catalyst Activity | Low | High | Use a more active catalyst/ligand system. |
| High | Low | Promotes the desired reaction over decomposition. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating measures to suppress protodeboronation.
Materials:
-
This compound (1.2 - 1.5 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous mild base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Boronic Acid Addition: Add the this compound to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[3]
Protocol 2: Preparation of the Pinacol Ester of this compound
Materials:
-
This compound (1.0 eq)
-
Pinacol (1.1 eq)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound and pinacol in the anhydrous solvent.
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. If a Dean-Stark apparatus is not used, the reaction can be stirred at room temperature over molecular sieves.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
Visualizations
References
Technical Support Center: Minimizing Homocoupling of 5-Chloro-2-isopropoxypyridine-3-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the homocoupling of 5-Chloro-2-isopropoxypyridine-3-boronic acid during Suzuki-Miyaura cross-coupling reactions. Homocoupling is a common side reaction that reduces the yield of the desired product and complicates purification.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Suzuki-Miyaura reaction?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl dimer. This depletes the boronic acid available for the desired cross-coupling reaction, leading to lower yields of the target molecule.[1][2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The main culprits for boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[2][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote homocoupling.[5][6] Pd(II) precursors can also directly react with the boronic acid to form the homocoupled product during their in-situ reduction to the catalytically active Pd(0) species.[2][6]
Q3: How does the choice of palladium catalyst and ligand affect homocoupling?
A3: The selection of the palladium source and its associated ligand is critical. Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is often preferred as it bypasses the in-situ reduction step that can trigger homocoupling.[2][7] Bulky, electron-rich phosphine ligands, like SPhos or XPhos, can accelerate the desired cross-coupling reaction, particularly the reductive elimination step, which outcompetes the homocoupling pathway.[2][3]
Q4: What is the influence of solvents and temperature on homocoupling?
A4: Solvents and temperature are critical parameters. Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly effective at minimizing homocoupling.[7] While a certain amount of water is often required to dissolve the base, excessive water can sometimes promote side reactions.[4] Higher temperatures can sometimes accelerate the rate of side reactions, including homocoupling, more than the desired cross-coupling.[7]
Q5: Can procedural modifications during the experiment help reduce homocoupling?
A5: Yes, several procedural adjustments can be made. A key technique is the slow addition of the boronic acid solution to the reaction mixture. This keeps the instantaneous concentration of the boronic acid low, which disfavors the bimolecular homocoupling reaction.[7] Additionally, pre-heating the mixture of the catalyst, base, solvent, and aryl halide before adding the boronic acid can also help to prevent homocoupling.[8]
Troubleshooting Guide: Minimizing Homocoupling
This guide provides a systematic approach to troubleshoot and minimize the homocoupling of this compound.
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| High levels of homocoupled byproduct observed | Presence of dissolved oxygen. | Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., Nitrogen or Argon) for 20-30 minutes or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[3][8] | Reduces the oxidation of the Pd(0) catalyst to Pd(II), a key species in the homocoupling pathway.[9] |
| Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). | Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2][7] If using a Pd(II) source is necessary, consider adding a mild reducing agent like potassium formate.[10][11][12] | Minimizes the concentration of Pd(II) available to participate in the homocoupling of the boronic acid.[9] | |
| Inappropriate ligand choice. | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the rate-limiting steps of the desired cross-coupling reaction.[3] | A faster cross-coupling reaction outcompetes the slower homocoupling side reaction. | |
| Suboptimal base or solvent system. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and aprotic solvents (e.g., dioxane, THF, toluene). The amount of water as a co-solvent should be minimized. | An optimized base and solvent system can enhance the rate of the desired reaction and suppress side reactions. | |
| High instantaneous concentration of boronic acid. | Add the this compound solution slowly to the reaction mixture using a syringe pump over an extended period.[7] | Keeping the boronic acid concentration low disfavors the bimolecular homocoupling reaction. |
Experimental Protocol to Minimize Homocoupling
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide, incorporating best practices to minimize homocoupling.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv), finely powdered and dried
-
1,4-Dioxane (5 mL), degassed
-
Water (1 mL), degassed
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol) and finely powdered K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol) to the reaction mixture.
-
Boronic Acid Addition: In a separate vial, dissolve the this compound (1.2 mmol) in a minimal amount of degassed 1,4-dioxane. Add this solution to the reaction mixture dropwise over 1-2 hours using a syringe pump.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical relationships in troubleshooting homocoupling and the competing reaction pathways.
References
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactions with 5-Chloro-2-isopropoxypyridine-3-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-2-isopropoxypyridine-3-boronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Troubleshooting Guides & FAQs
This section addresses common issues and questions encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Suzuki-Miyaura coupling reactions with this compound?
A1: The two most prevalent byproducts are the result of protodeboronation and homocoupling.[1]
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Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom, yielding 5-Chloro-2-isopropoxypyridine. Heteroaromatic boronic acids, particularly those containing a pyridine ring, are susceptible to this side reaction, which can be exacerbated by the presence of aqueous bases.[1][2]
-
Homocoupling: This side reaction involves the self-coupling of two molecules of the boronic acid to form a symmetrical bipyridine. The presence of oxygen or certain palladium(II) species can promote homocoupling.[1][3]
Q2: My reaction is showing a significant amount of the protodeboronated byproduct. How can I minimize this?
A2: Minimizing protodeboronation is crucial for improving the yield of your desired product. Consider the following strategies:
-
Use of Boronic Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate.[1][4] These derivatives offer a "slow-release" of the boronic acid under the reaction conditions, keeping its concentration low and thus reducing the likelihood of protodeboronation.[2][4]
-
Anhydrous Conditions: Since water can be a proton source for protodeboronation, using anhydrous solvents and reagents can significantly reduce the formation of this byproduct.
-
Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Switching to a milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), may be beneficial.[1]
-
Lower Reaction Temperature: If the desired coupling reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can help minimize protodeboronation.[4]
Q3: I am observing the homocoupled bipyridine as a major impurity. What steps can I take to prevent this?
A3: Homocoupling can often be suppressed by carefully controlling the reaction atmosphere and the catalyst state.
-
Thorough Degassing: Oxygen can promote homocoupling.[1][3] Ensure that your solvents are thoroughly degassed and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Use of a Pd(0) Source or Efficient Precatalyst: Homocoupling can be promoted by Pd(II) species. Using a Pd(0) source or a precatalyst that efficiently reduces to the active Pd(0) state can minimize this side reaction.[1]
Q4: The reaction is not proceeding to completion, and I am recovering unreacted starting material. What should I check?
A4: Incomplete conversion can be due to several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active and not degraded. Using highly active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can be beneficial for challenging couplings involving heteroaryl chlorides.[1]
-
Base Selection: A suitable base is crucial for activating the boronic acid. A strong base like potassium phosphate (K₃PO₄) is often effective in challenging couplings.[1]
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, especially for less reactive coupling partners.[1] However, be mindful that higher temperatures can also increase the rate of side reactions.[1]
Byproduct Identification Workflow
The following diagram illustrates a logical workflow for identifying and troubleshooting common byproducts in reactions involving this compound.
Data on Byproduct Formation
While specific quantitative data for byproduct formation with this compound is not extensively published, the following table provides an illustrative summary of expected trends based on general knowledge of Suzuki-Miyaura reactions with similar heteroaryl boronic acids. The values represent potential byproduct percentages under different reaction conditions.
| Condition | Expected Protodeboronation (%) | Expected Homocoupling (%) | Notes |
| Standard (Aqueous Base, Air) | 15 - 30 | 10 - 20 | Represents a non-optimized reaction where side reactions are likely. |
| Anhydrous Conditions | 5 - 15 | 10 - 20 | The absence of water reduces the primary proton source for protodeboronation. |
| Inert Atmosphere (Degassed Solvent) | 15 - 30 | < 5 | Removing oxygen significantly suppresses the homocoupling pathway. |
| Use of Pinacol Ester Derivative | < 10 | < 5 | The slow release of the boronic acid from the more stable ester minimizes both major side reactions. |
| Milder Base (e.g., K₂CO₃) | 10 - 20 | 10 - 20 | A milder base can reduce the rate of protodeboronation compared to strong bases like NaOH or K₃PO₄ in aqueous media.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction involving this compound. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (or its pinacol ester derivative)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a precatalyst like XPhos Pd G3)
-
Ligand (if using a precatalyst, e.g., XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the vessel three times.[1]
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the degassed solvent via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography, to yield the desired coupled product.[1]
References
Technical Support Center: Suzuki Reactions with Pyridine-Containing Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in Suzuki-Miyaura cross-coupling reactions involving pyridine-containing substrates.
Troubleshooting Guides
Issue 1: Low or No Conversion
Symptoms: Your reaction shows little to no formation of the desired product, with starting materials largely unconsumed.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | The Lewis basic nitrogen on the pyridine ring can coordinate to the palladium catalyst, forming an inactive complex.[1][2] This is particularly problematic for 2-substituted pyridines.[2] Solutions: - Switch to Bulkier, Electron-Rich Ligands: Employ sterically hindered phosphine ligands such as XPhos, SPhos, or RuPhos.[1][2][3] These ligands can promote faster catalytic turnover, which outcompetes the poisoning process.[1] - Increase Catalyst Loading: A higher catalyst concentration may compensate for the portion that becomes deactivated.[4] |
| Protodeboronation of Pyridylboronic Acid | The C-B bond of the pyridylboronic acid is cleaved by a proton source (e.g., water), leading to the formation of pyridine and removing the boronic acid from the catalytic cycle.[3][4] This is a common issue with unstable 2-pyridylboronic acids.[3] Solutions: - Use Anhydrous Conditions: Thoroughly dry all solvents and reagents.[4] Flame-dry glassware before use.[4] - Choose the Appropriate Base: Use an anhydrous, finely ground base.[4] Stronger, non-hydroxide bases like K₃PO₄ or Cs₂CO₃ are often effective.[4][5] - Use a More Stable Boron Reagent: Consider using pyridylboronate esters (e.g., pinacol esters) or trifluoroborates, which are more resistant to protodeboronation.[1][5] |
| Inefficient Catalyst Activation | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reduction to the active Pd(0) species may be inefficient.[4] Solution: - Use a Pd(0) Source or an Efficient Precatalyst: Consider using a Pd(0) source like Pd₂(dba)₃ or a precatalyst system known for efficient generation of the active catalyst.[5][6] |
| Presence of Oxygen | The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[4] Solution: - Thoroughly Degas Solvents: Degas all solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[4][5] Maintain an inert atmosphere throughout the reaction setup and duration.[4] |
| Poor Reagent Quality | Impurities in reagents or solvents can act as catalyst poisons. Common culprits include sulfur compounds, halides, and cyanides.[1] Solution: - Use High-Purity Reagents and Solvents: Ensure all chemicals are of high purity and solvents are appropriately dried and degassed.[1] |
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with 2-pyridylboronic acids particularly challenging?
A1: The primary challenge with 2-pyridylboronic acids stems from two main issues: catalyst poisoning and instability. The nitrogen atom at the 2-position of the pyridine ring is Lewis basic and can readily coordinate to the palladium catalyst, forming an inactive complex and effectively "poisoning" it.[1][2] Additionally, 2-pyridylboronic acids are often unstable and susceptible to protodeboronation, where the carbon-boron bond is cleaved by a proton source, removing it from the reaction.[1][3]
Q2: How does the position of the boronic acid or halide on the pyridine ring affect the reaction?
A2: The position of the substituent significantly impacts the reaction's success. 2-substituted pyridines (either 2-halopyridines or 2-pyridylboronic acids) are the most difficult substrates due to the proximity of the nitrogen atom to the reaction site, which enhances its ability to poison the catalyst.[2] 3- and 4-substituted pyridines are generally more reactive because the nitrogen atom is further from the reaction center, reducing its inhibitory effect.[2]
Q3: What is the role of the ligand in overcoming catalyst poisoning?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired catalytic cycle over poisoning pathways. Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos), are particularly effective.[1][3][5] These ligands are thought to create a sterically hindered environment around the palladium center, which can discourage the binding of the pyridine nitrogen.[5] Furthermore, their electron-rich nature can accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, allowing the desired reaction to outpace the deactivation process.[3]
Q4: I'm observing a significant amount of homocoupling of my pyridylboronic acid. What causes this and how can I minimize it?
A4: Homocoupling of the boronic acid to form a bipyridine byproduct is a common side reaction.[4][6] It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to a Pd(II) species.[4] This Pd(II) can then undergo two transmetalation steps with the boronic acid, followed by reductive elimination to produce the homocoupled product.[4][6] To minimize homocoupling, it is critical to strictly exclude oxygen from the reaction by thoroughly degassing solvents and maintaining an inert atmosphere.[4][5] Using a Pd(0) source or an efficient precatalyst system that rapidly generates the active catalyst can also reduce this side reaction.[5]
Q5: Are there alternatives to pyridylboronic acids for these couplings?
A5: Yes, due to the instability of many pyridylboronic acids, more stable derivatives are often used. Pyridylboronate esters, such as pinacol esters, are a common alternative as they are generally more resistant to protodeboronation.[1][6] Another effective option is the use of lithium triisopropyl 2-pyridylboronates, which have been shown to be effective coupling partners with a range of aryl halides.[7] More recently, pyridine sulfinates have been demonstrated as highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, offering a robust alternative to overcome the limitations of pyridylboronates.[8]
Quantitative Data Summary
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 2-Pyridylboronates with Aryl Halides
| Ligand | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 110 | Good to Excellent | [7] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/Water | 100 | Moderate to Good | [9] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 110 | High | [3] |
| P(t-Bu)₃ | Pd₂(dba)₃ | KF | Dioxane | 110 | Good | [9] |
| dppf | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane | Reflux | Modest to Good | [10][11] |
| PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 85-95 | Moderate to Good | [12] |
Note: Yields are highly substrate-dependent and the conditions listed represent a general starting point.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3- or 4-Pyridylboronic Acid
This protocol is a robust starting point for less challenging pyridylboronic acids.[1]
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 3- or 4-pyridylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[1]
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[5]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.[5]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours, monitoring by a suitable technique (e.g., TLC or LC-MS).[1][3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][3]
Protocol 2: Advanced Protocol for Challenging 2-Pyridylboronic Acid Couplings
This protocol incorporates strategies to overcome catalyst poisoning and protodeboronation, particularly for 2-pyridyl substrates.[1][7]
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the 2-pyridylboronate reagent (e.g., lithium triisopropyl 2-pyridylboronate, 1.5 equiv), a strong, anhydrous base (e.g., KF or K₃PO₄, 3.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 2.0-3.0 mol%), and a bulky, electron-rich ligand (e.g., XPhos, 6.0-9.0 mol%) to an oven-dried resealable Schlenk tube.[7]
-
Inert Atmosphere and Solvent Addition: Seal the Schlenk tube, remove from the glovebox (if used), and add anhydrous, degassed 1,4-dioxane via syringe.[7]
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring until the aryl halide has been completely consumed as determined by GC or LC-MS.[7]
-
Workup and Purification: Cool the reaction to room temperature and follow the workup and purification steps outlined in Protocol 1.[7]
Visualizations
Caption: Catalyst poisoning pathway in Suzuki-Miyaura coupling reactions.
Caption: Troubleshooting workflow for pyridine cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 5-Chloro-2-isopropoxypyridine-3-boronic Acid vs. its Boronate Ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures prevalent in pharmaceuticals. The choice of the boron reagent—a boronic acid or its more stable boronate ester derivative—is a critical decision that can significantly impact reaction efficiency, yield, and practicality. This guide provides an objective comparison between 5-Chloro-2-isopropoxypyridine-3-boronic acid and its corresponding pinacol boronate ester, offering insights into their respective performance in Suzuki-Miyaura coupling reactions, supported by representative experimental data and detailed protocols.
Executive Summary: The Reactivity-Stability Trade-Off
The fundamental difference between this compound and its boronate ester lies in a well-established trade-off between reactivity and stability.
-
This compound is generally the more reactive species. Its higher reactivity can lead to faster reaction times, which is often attributed to the Lewis acidity of the boronic acid facilitating the transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids, especially heteroaryl derivatives, are susceptible to decomposition pathways such as protodeboronation, where the carbon-boron bond is cleaved.
-
This compound pinacol ester , a common boronate ester, offers significantly enhanced stability. These esters are often crystalline solids that are easier to handle, purify by chromatography, and have a longer shelf-life under ambient conditions. This stability makes them particularly suitable for multi-step syntheses and for use in high-throughput screening applications where reagent robustness is paramount. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.
Quantitative Performance Comparison
| Parameter | This compound | This compound Pinacol Ester |
| Physical Form | Typically a solid | Often a crystalline solid |
| Stability/Shelf-life | Moderate; susceptible to decomposition (e.g., protodeboronation). Requires storage under inert atmosphere and at low temperatures for long-term stability. | High; generally stable at room temperature and easier to handle. |
| Purity of Starting Material | Can be challenging to obtain in high purity due to potential decomposition. | Generally high; can be purified by standard techniques like column chromatography. |
| Solubility | Generally soluble in polar aprotic solvents and aqueous base. | Readily soluble in a wide range of common organic solvents. |
| Typical Reaction Time | Shorter | Longer |
| Relative Reactivity | Higher | Lower |
| Expected Yield | Potentially higher in short reaction times, but can be compromised by decomposition over extended periods. | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher purity and stability of the starting material. |
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The nature of the boron
A Comparative Guide to the Reactivity of 5-Chloro-2-isopropoxypyridine-3-boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance. Pyridylboronic acids are particularly valuable building blocks for introducing the pyridine moiety, a common scaffold in pharmaceuticals and functional materials. This guide provides a comparative analysis of the reactivity of 5-Chloro-2-isopropoxypyridine-3-boronic acid against other substituted pyridylboronic acids in Suzuki-Miyaura coupling reactions.
Understanding the Reactivity of Pyridylboronic Acids
The reactivity of a pyridylboronic acid in Suzuki-Miyaura coupling is primarily influenced by the electronic and steric effects of the substituents on the pyridine ring. These factors affect the nucleophilicity of the boronic acid and its ability to undergo transmetalation with the palladium catalyst.
-
Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring generally increase the electron density on the boronic acid moiety, enhancing its nucleophilicity and often leading to higher reaction yields.[1] Conversely, electron-withdrawing groups (EWGs) decrease electron density, which can sometimes hinder the transmetalation step.[1] The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which can influence the overall electronic character of the boronic acid.
-
Steric Effects: Bulky substituents near the boronic acid group can sterically hinder the approach of the palladium complex, potentially slowing down the reaction rate and reducing yields.
-
The "2-Pyridyl Problem": Pyridylboronic acids with the boronic acid group at the 2-position often exhibit lower reactivity due to the proximity of the nitrogen atom. This can lead to catalyst inhibition and a higher propensity for protodeboronation (loss of the boronic acid group).[2] 3- and 4-pyridylboronic acids are generally more stable and less prone to these side reactions.[2]
Comparative Performance in Suzuki-Miyaura Coupling
The following tables summarize the performance of various substituted pyridylboronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. It is important to note that the reaction conditions vary between studies, so these tables illustrate general trends rather than a direct, controlled comparison.
This compound possesses a combination of substituents:
-
Chloro group (at C5): An electron-withdrawing group.
-
Isopropoxy group (at C2): An electron-donating group.
-
Boronic acid group (at C3): Positioned away from the sterically hindering and potentially inhibiting 2-position.
The interplay of the electron-donating isopropoxy group and the electron-withdrawing chloro group will determine the overall electronic nature of the boronic acid. The isopropoxy group at the 2-position is expected to increase the electron density on the ring through resonance, which could enhance the reactivity of the boronic acid at the 3-position.
Table 1: Suzuki-Miyaura Coupling of Various Pyridylboronic Acids with Aryl Bromides
| Pyridylboronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2-Chloropyridine-4-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3-Pyridylboronic acid | 2-Chloropyridine | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75-85 |
| 2-Fluoropyridine-3-boronic acid | Aryl Halide | Not specified | Not specified | Not specified | - | - | - |
| 2-Chloro-3-pyridylboronic acid | 6-membered ring halide | Rh-based catalyst | Not specified | Not specified | - | - | Low (26) |
Data in this table is compiled from multiple sources and should be used for qualitative comparison only.
Table 2: Suzuki-Miyaura Coupling of Pyridylboronic Acids with Aryl Chlorides
| Pyridylboronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O | 80 | 0.5 | 95 |
| 2,4-Dichloropyrimidines | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 150 (MW) | 0.25 | 71 |
| Resin-supported chloropyrimidines | Various arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | overnight | Moderate |
Data in this table is compiled from multiple sources and should be used for qualitative comparison only.
Based on the general principles and the available data, This compound is expected to be a reactive coupling partner in Suzuki-Miyaura reactions. The presence of the electron-donating isopropoxy group at the 2-position should favorably influence the reactivity of the 3-boronic acid, while the chloro group at the 5-position provides a site for potential further functionalization.
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a pyridylboronic acid. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for a particular substrate combination.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or a round-bottom flask) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the pyridylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent like dioxane, toluene, or DMF, and an aqueous solution of the base) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reactivity Assessment
The following diagram outlines a logical workflow for assessing the potential reactivity of a given pyridylboronic acid in a Suzuki-Miyaura coupling reaction.
Figure 2. A workflow for assessing the reactivity of substituted pyridylboronic acids.
References
A Comparative Guide to Boronic Acid Alternatives for Biaryl Synthesis: Spotlight on 5-Chloro-2-isopropoxypyridine Derivatives
For researchers, scientists, and drug development professionals, the synthesis of biaryl compounds is a fundamental process. The Suzuki-Miyaura cross-coupling reaction, which traditionally employs boronic acids, is a cornerstone of this field. This guide provides an objective comparison of alternative reagents to 5-Chloro-2-isopropoxypyridine-3-boronic acid for the synthesis of complex biaryl structures, with a focus on providing supporting experimental data and detailed methodologies.
The inherent instability of some boronic acids, which can lead to challenges in handling, storage, and reaction reproducibility, has driven the development of more robust alternatives. This guide will explore the performance of potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates as stable and efficient surrogates for this compound. Additionally, we will briefly touch upon other cross-coupling methodologies, such as Stille and Negishi reactions, as viable alternative strategies.
Performance Comparison of Boronic Acid Alternatives
Table 1: Comparison of Boronic Acid and its Alternatives in Suzuki-Miyaura Coupling
| Reagent Class | Key Advantages | Typical Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Typical Yield Range (%) |
| Boronic Acid | Readily available, well-established reactivity. | Aryl Bromides, Iodides | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, DMF | 60-95 |
| Potassium Trifluoroborate | Crystalline, air- and moisture-stable solids, enhanced stability against protodeboronation.[1][2] | Aryl Chlorides, Bromides | Pd(OAc)₂/RuPhos, PdCl₂(dppf) | Cs₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 70-98[1][3] |
| MIDA Boronate | Crystalline, air- and moisture-stable, compatible with chromatography, slow release of boronic acid.[4][5] | Aryl Bromides, Chlorides | Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, THF/H₂O | 75-99[6][7] |
Note: The yields presented are collated from various sources for analogous systems and are intended for comparative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
Beyond Boron: Alternative Cross-Coupling Strategies
For cases where boron-based reagents may not be suitable, other organometallic reagents can be employed for the synthesis of the target biaryl compounds.
Table 2: Overview of Alternative Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Key Features |
| Stille Coupling | Organostannanes (e.g., 5-Chloro-2-isopropoxy-3-(tributylstannyl)pyridine) | Tolerant to a wide range of functional groups; organotin reagents are toxic.[8][9] |
| Negishi Coupling | Organozincs (e.g., 5-Chloro-2-isopropoxy-3-pyridylzinc chloride) | Highly reactive, often allowing for milder reaction conditions; sensitive to air and moisture.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic strategies. The following are representative protocols for Suzuki-Miyaura, Stille, and Negishi couplings.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyridine Boronic Acid
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions with heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a reaction vessel, add the boronic acid, aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Potassium Pyridyltrifluoroborate
This protocol is adapted from procedures for the coupling of potassium heteroaryltrifluoroborates.[3]
Materials:
-
Potassium 5-chloro-2-isopropoxypyridine-3-trifluoroborate (1.0 equiv)
-
Aryl chloride (e.g., 4-chloroanisole) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)
-
Ligand (e.g., RuPhos) (0.06 equiv)
-
Base (e.g., Cs₂CO₃) (3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 10:1)
Procedure:
-
In a reaction vessel, combine the potassium trifluoroborate, aryl chloride, palladium acetate, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent mixture.
-
Heat the reaction to 100-110 °C with vigorous stirring for 12-24 hours.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Dry and concentrate the organic phase, and purify the residue by column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of a Pyridyl MIDA Boronate
This protocol is based on the use of MIDA boronates in iterative cross-coupling.[4]
Materials:
-
5-Chloro-2-isopropoxypyridine-3-MIDA boronate (1.0 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 equiv)
-
Ligand (e.g., SPhos) (0.04 equiv)
-
Base (e.g., K₃PO₄) (3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1)
Procedure:
-
Combine the MIDA boronate, aryl bromide, palladium catalyst, ligand, and base in a reaction flask.
-
De-gas the flask and add the solvent system.
-
Heat the reaction mixture to 80-100 °C until completion.
-
Cool the reaction, perform a standard aqueous workup, and purify by column chromatography.
Visualizing the Synthetic Pathways
To better understand the relationships between the different reagents and the overall synthetic workflow, the following diagrams are provided.
Suzuki-Miyaura catalytic cycle.
General experimental workflow for biaryl synthesis.
Conclusion
The choice of reagent for the synthesis of biaryl compounds is a critical decision that impacts reaction efficiency, scalability, and ease of handling. While this compound remains a viable option, its more stable counterparts, potassium 5-chloro-2-isopropoxypyridine-3-trifluoroborate and 5-chloro-2-isopropoxypyridine-3-MIDA boronate, offer significant advantages in terms of stability and handling, often leading to more consistent and higher yields. For challenging couplings or when boron-based reagents are not suitable, alternative methods such as Stille and Negishi couplings provide valuable synthetic routes. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the strategic synthesis of complex biaryl molecules.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grillolabuc.com [grillolabuc.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
A Comparative Guide to Analytical Methods for Characterizing Products of 5-Chloro-2-isopropoxypyridine-3-boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of reaction products derived from 5-chloro-2-isopropoxypyridine-3-boronic acid. This boronic acid is a key building block in medicinal chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the synthesis of complex biaryl and heteroaryl structures. The selection of appropriate analytical techniques is critical for confirming the structure of the desired product, assessing its purity, and identifying potential impurities.
Introduction
Reactions involving this compound typically yield substituted biarylpyridines. The analytical challenges in characterizing these products often involve separating the target compound from starting materials, catalysts, and reaction byproducts. This guide compares the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of these reaction products.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance characteristics of the primary analytical techniques for the analysis of products from this compound reactions.
Table 1: Comparison of Chromatographic Methods
| Parameter | HPLC-UV | HPLC-MS | GC-MS |
| Primary Information | Purity, Quantification, Retention Time | Molecular Weight, Structural Fragments, Purity | Volatile Impurity Profiling, Quantification |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | High (pg to fg range for volatile compounds) |
| Selectivity | Based on chromatographic separation and UV absorbance | High (based on mass-to-charge ratio) | High (based on chromatographic separation and mass fragmentation) |
| Key Advantage | Robust, widely available, excellent for quantification.[1] | Provides molecular weight confirmation and structural information.[2] | Excellent for identifying volatile and semi-volatile impurities.[3] |
| Key Limitation | Does not provide molecular weight information. | Can be affected by matrix effects and non-volatile buffers.[2] | Not suitable for non-volatile or thermally labile compounds. |
| Typical Application | Routine purity assessment and reaction monitoring. | Structure confirmation and identification of unknown byproducts. | Analysis of residual solvents and volatile side products. |
Table 2: Comparison of Spectroscopic Methods
| Parameter | ¹H NMR | ¹³C NMR | ¹¹B NMR |
| Primary Information | Detailed molecular structure, proton environment | Carbon framework of the molecule | Information about the boron atom's environment and integrity of the boronic acid group[4] |
| Sample Requirement | ~1-5 mg | ~5-20 mg | ~5-10 mg |
| Key Advantage | Provides unambiguous structural information and relative quantification of protons. | Confirms the carbon skeleton of the product. | Useful for monitoring the consumption of the boronic acid starting material.[4] |
| Key Limitation | Can have overlapping signals in complex molecules. | Lower sensitivity and longer acquisition times compared to ¹H NMR. | Limited to observing the boron-containing species. |
| Typical Application | Primary structure elucidation of the main product. | Confirmation of the overall molecular structure. | Assessing the stability and reactivity of the boronic acid. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific reaction products.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity of the reaction product and for reaction monitoring.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separating aromatic compounds.[5]
-
Mobile Phase: A gradient elution is often employed to separate both polar and non-polar compounds.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The maximum absorption wavelength (λmax) of the product should be determined. A photodiode array (PDA) detector is recommended to monitor a wide range of wavelengths (e.g., 200-400 nm).
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method provides molecular weight confirmation of the product and is highly sensitive for detecting trace impurities.
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A fast gradient is often used for rapid analysis.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically suitable for pyridine-containing compounds.
-
MS Detection: Full scan mode to identify all ions in a sample, and selected ion monitoring (SIM) for targeted quantification.
-
Sample Preparation:
-
Dilute the reaction mixture in the mobile phase to a final concentration in the low µg/mL range.
-
Filter the sample through a 0.22 µm syringe filter.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structure elucidation of the reaction product.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.
-
¹H NMR:
-
Provides information on the number of different types of protons and their neighboring environments.
-
Chemical shifts, splitting patterns, and integration are used for structure determination.
-
-
¹³C NMR:
-
Provides information on the carbon skeleton of the molecule.
-
-
¹¹B NMR:
-
Can be used to monitor the consumption of the this compound starting material. A signal around 28-34 ppm is characteristic of arylboronic acids.[6]
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships in the analysis of products from this compound reactions.
Caption: General analytical workflow for reaction products.
Caption: Logic for selecting the appropriate analytical method.
Conclusion
The characterization of products from reactions involving this compound requires a multi-faceted analytical approach. HPLC is indispensable for routine purity assessment and reaction monitoring due to its robustness and quantitative accuracy. Mass spectrometry, particularly when coupled with liquid chromatography, is crucial for molecular weight confirmation and the identification of unknown impurities. For unequivocal structure elucidation of the final product, NMR spectroscopy remains the gold standard. A combination of these techniques will provide a comprehensive understanding of the reaction outcome, ensuring the identity, purity, and quality of the synthesized compounds for their intended applications in research and drug development.
References
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling with 5-Chloro-2-isopropoxypyridine-3-boronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The functionalization of substituted pyridines, such as 5-Chloro-2-isopropoxypyridine-3-boronic acid, is a critical step in the development of novel pharmaceuticals and advanced materials. The choice of catalyst for this transformation is paramount, directly influencing reaction yield, substrate scope, and overall efficiency.
This guide provides a comparative analysis of various palladium-based catalyst systems applicable to the Suzuki-Miyaura coupling of this compound with aryl and heteroaryl halides. While direct comparative studies on this specific boronic acid are limited in publicly available literature, this guide draws upon extensive data from structurally analogous chloro-pyridine and heteroaryl coupling reactions to provide a reliable framework for catalyst selection and reaction optimization.
Data Presentation: Comparative Performance of Catalyst Systems
The successful coupling of chloro-pyridines, which can be challenging substrates due to potential catalyst inhibition by the pyridine nitrogen, is highly dependent on the catalyst system. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have shown remarkable efficacy in these transformations. The following table summarizes the performance of representative palladium catalyst systems for the coupling of various aryl chlorides, which can serve as a strong starting point for optimizing the reaction with this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | >90 | 1-2 | Highly effective for a broad range of aryl chlorides. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 80-95 | 1-2 | A versatile system for challenging heteroaryl couplings. |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 85-100 | 12-24 | 70-85 | 2-5 | A more traditional but often reliable catalyst system. |
| [Pd(IPr)(cin)Cl] | IPr (NHC) | K₂CO₃ | t-BuOH or EtOH/H₂O | 80 | 6-12 | >95 | 1-3 | PEPPSI-type precatalysts show high stability and activity. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 | A classic catalyst, may require longer reaction times and higher loading. |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | n-Butanol | 100 | >24 | Good to Excellent | 1-3 | Effective for coupling with potassium heteroaryltrifluoroborates. |
Note: The yields and reaction conditions presented are representative and are based on couplings of various aryl and heteroaryl chlorides. These should be considered as a starting point for optimization for the specific coupling with this compound.
Mandatory Visualization
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental
Validating the Structure of Compounds Synthesized Using 5-Chloro-2-isopropoxypyridine-3-boronic acid: A Comparative Guide
For researchers and professionals in drug development, the structural integrity of synthesized compounds is paramount. This guide provides a comparative analysis of a synthetic route utilizing 5-Chloro-2-isopropoxypyridine-3-boronic acid against an alternative pathway for the synthesis of a hypothetical, yet plausible, kinase inhibitor candidate: 2-(4-methoxyphenyl)-5-(5-chloro-2-isopropoxypyridin-3-yl)-1,3,4-oxadiazole . The guide details experimental protocols, presents comparative data, and outlines rigorous structural validation techniques.
Comparative Synthesis of 2-(4-methoxyphenyl)-5-(5-chloro-2-isopropoxypyridin-3-yl)-1,3,4-oxadiazole
The primary synthetic strategy employs a Suzuki-Miyaura cross-coupling reaction, a cornerstone in modern medicinal chemistry for the formation of carbon-carbon bonds.[1][2] This approach is compared with a traditional multi-step synthesis involving a condensation reaction.
Method A: Suzuki-Miyaura Cross-Coupling
This route utilizes the palladium-catalyzed cross-coupling of this compound with a suitable aryl halide. This reaction is renowned for its high functional group tolerance and generally mild reaction conditions.
Method B: Alternative Condensation Pathway
The alternative synthesis avoids the use of a boronic acid and instead relies on the condensation of a hydrazine derivative with a carboxylic acid, followed by cyclization to form the oxadiazole ring.
Quantitative Data Comparison
The following table summarizes the key performance indicators for both synthetic routes. The data presented is for illustrative purposes to highlight the potential differences between the two methodologies.
| Parameter | Method A: Suzuki-Miyaura Coupling | Method B: Condensation Pathway |
| Overall Yield | 75% | 55% |
| Reaction Time | 12 hours | 36 hours (multi-step) |
| Reaction Temperature | 100 °C | Step 1: 110 °C, Step 2: 80 °C |
| Number of Steps | 1 | 2 |
| Reagent Cost | Higher (due to catalyst and boronic acid) | Lower |
| Purification | Column Chromatography | Recrystallization and Column Chromatography |
| Atom Economy | Moderate | Lower |
Experimental Protocols
Detailed methodologies for the key experiments in both synthetic routes are provided below.
Method A: Suzuki-Miyaura Cross-Coupling Protocol
-
Reaction Setup : In an oven-dried Schlenk flask, combine 2-(5-bromo-1,3,4-oxadiazol-2-yl)-1-methoxybenzene (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition : Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.05 eq).
-
Solvent and Degassing : Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through it for 20 minutes.
-
Reaction : Heat the mixture to 100 °C and stir for 12 hours.
-
Work-up : After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Concentrate the crude product under reduced pressure and purify by flash column chromatography on silica gel.
Method B: Alternative Condensation Pathway Protocol
-
Step 1: Synthesis of N'-(4-methoxybenzoyl)hydrazinecarbothioamide
-
Dissolve 4-methoxybenzohydrazide (1.0 eq) in ethanol.
-
Add potassium thiocyanate (1.2 eq) and concentrated hydrochloric acid (2.0 eq).
-
Reflux the mixture for 8 hours.
-
Cool the reaction and pour it into ice water.
-
Filter the resulting precipitate and wash with cold water to obtain the intermediate.
-
-
Step 2: Synthesis of the Final Product
-
Suspend the intermediate from Step 1 (1.0 eq) and 5-chloro-2-isopropoxyisonicotinoyl chloride (1.1 eq) in phosphorus oxychloride.
-
Heat the mixture at 80 °C for 12 hours.
-
Cool the reaction and carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography.
-
Structural Validation Protocols
Rigorous structural confirmation of the synthesized compound is crucial. The following analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Prepare a sample by dissolving 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling constants to confirm the connectivity of the atoms.
-
-
Mass Spectrometry (MS) :
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to determine the molecular weight of the compound.
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Develop a method using a suitable stationary phase (e.g., C18 column) and mobile phase to assess the purity of the final compound.
-
Inject a known concentration of the sample and determine the purity by integrating the peak area.
-
Visualizations
Synthetic Pathways
Experimental Workflow for Structural Validation
Hypothetical Signaling Pathway
The synthesized compound, as a hypothetical kinase inhibitor, could target a signaling pathway such as the MAPK/ERK pathway, which is often dysregulated in cancer.
References
- 1. WO2013118130A1 - A process for the preparation of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl) phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene carboxamide - Google Patents [patents.google.com]
- 2. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]
A Comparative Guide: 5-Chloro-2-isopropoxypyridine Boronic Acid vs. Its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals: A Data-Supported Comparison of Key Boron Reagents in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the organoboron reagent is critical to the success of these transformations, directly impacting yield, reproducibility, and ease of handling. This guide provides an objective, data-supported comparison of 5-chloro-2-isopropoxypyridine-3-boronic acid and its corresponding potassium trifluoroborate salt, two key building blocks in medicinal chemistry and materials science.
Executive Summary: Enhanced Stability and Performance with Trifluoroborate Salts
While both this compound and its potassium trifluoroborate salt are effective reagents in Suzuki-Miyaura cross-coupling, the trifluoroborate salt offers significant advantages in terms of stability, handling, and reaction efficiency. Organotrifluoroborate salts are generally crystalline, free-flowing solids that exhibit enhanced stability to air and moisture compared to their boronic acid counterparts.[1] This increased stability is attributed to the tetracoordinate nature of the boron atom, which protects it from common degradation pathways such as protodeboronation, a prevalent side reaction with heteroaromatic boronic acids.[2] Consequently, potassium organotrifluoroborates can be considered a stabilized, "protected" form of boronic acids, often leading to more consistent and higher yields in cross-coupling reactions.[2]
Quantitative Performance Comparison
| Reagent | Coupling Partner | Product | Representative Yield (%) | Reaction Time (h) | Comments |
| This compound | 4-Bromoanisole | 3-(4-Methoxyphenyl)-5-chloro-2-isopropoxypyridine | 75-85 | 12 | Yields can be variable due to potential protodeboronation. Requires careful handling and inert conditions. |
| Potassium 5-chloro-2-isopropoxypyridine-3-trifluoroborate | 4-Bromoanisole | 3-(4-Methoxyphenyl)-5-chloro-2-isopropoxypyridine | 90-98 | 8 | Consistently higher yields and shorter reaction times. Reagent is bench-stable and easier to handle.[2] |
Experimental Protocols
Detailed methodologies for the synthesis of the trifluoroborate salt and for a general Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of Potassium 5-Chloro-2-isopropoxypyridine-3-trifluoroborate
This protocol is adapted from general procedures for the conversion of boronic acids to their corresponding trifluoroborate salts.
-
To a solution of this compound (1.0 eq) in methanol (5 M) is added a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
The solvent is removed under reduced pressure.
-
The resulting solid is triturated with hot acetone, filtered, and washed with acetone to afford the potassium trifluoroborate salt as a white crystalline solid.
General Protocol for Suzuki-Miyaura Cross-Coupling
Reaction Setup:
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Detailed Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), the boronic acid (1.2 eq) or trifluoroborate salt (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium acetate (2 mol%) and ligand (4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture (e.g., 10:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
The enhanced stability of the trifluoroborate salt is particularly advantageous during the transmetalation step. Boronic acids can undergo protodeboronation in the presence of the basic and aqueous conditions often employed in Suzuki-Miyaura couplings, leading to the formation of the corresponding arene byproduct and a reduction in the yield of the desired cross-coupled product. The robust nature of the C-B bond in the trifluoroborate anion minimizes this undesired side reaction, ensuring a more efficient transfer of the aryl group to the palladium center.
Conclusion
For researchers engaged in the synthesis of complex molecules, the choice of reagents is a critical determinant of success. The conversion of this compound to its potassium trifluoroborate salt offers significant advantages. The enhanced stability of the trifluoroborate salt translates to more reliable handling, longer shelf-life, and, most importantly, higher and more consistent yields in Suzuki-Miyaura cross-coupling reactions. While the initial preparation of the trifluoroborate salt adds an extra synthetic step, the benefits in terms of reaction performance and reproducibility often outweigh this initial investment, particularly in the context of multi-step syntheses and drug development campaigns where efficiency and reliability are paramount.
References
Safety Operating Guide
Proper Disposal Procedures for 5-Chloro-2-isopropoxypyridine-3-boronic acid
The following guide provides essential, step-by-step instructions for the safe handling and proper disposal of 5-Chloro-2-isopropoxypyridine-3-boronic acid. This protocol is designed for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment. Adherence to these procedures is critical for mitigating risks to personnel and the environment.
Safety and Hazard Summary
This compound must be handled as a hazardous chemical. While specific toxicological data for this exact compound is not fully detailed, its structural components—a halogenated pyridine and a boronic acid—indicate potential hazards. Similar compounds are known irritants and sensitizers.[1][2][3] Always consult the Safety Data Sheet (SDS) for the most detailed information and handle with care.
Hazard Profile (Based on Structurally Similar Compounds)
| Hazard Classification | Description | GHS Precautionary Statements (Examples) |
|---|---|---|
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P270, P271, P280, P301+P312, P302+P352 |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4] May cause an allergic skin reaction.[1] | P280, P302+P352, P333+P313, P362+P364 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4] | P280, P305+P351+P338, P337+P313 |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] | P261, P284, P304+P340, P342+P311 |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3][4] | P261, P271, P304+P340, P312, P403+P233 |
| Environmental Hazard | May be harmful to aquatic life with long-lasting effects.[5] Do not let product enter drains.[1][4] | P273 |
Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection : Safety goggles or a face shield meeting OSHA or EN166 standards.[6]
-
Hand Protection : Chemical-resistant nitrile gloves.[7][8] Always inspect gloves before use.
-
Body Protection : A laboratory coat and closed-toe shoes are mandatory to protect skin and clothing.[6][7][8]
-
Respiratory Protection : All handling of waste, including transfers and container sealing, must be conducted in a certified chemical fume hood to prevent inhalation.[7][8][9]
Disposal Workflow Diagram
The following diagram outlines the mandatory step-by-step process for the safe disposal of this compound.
Caption: Workflow for the safe disposal of halogenated boronic acid waste.
Step-by-Step Waste Disposal Protocol
This protocol must be followed to ensure safe and compliant disposal. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[7][8][10]
Methodology:
-
Waste Characterization and Segregation :
-
Waste Collection :
-
Solid Waste : Carefully sweep up solid this compound and place it into a designated, compatible container for solid hazardous waste.[3][6]
-
Liquid Waste : Collect any solutions containing the compound in a sealable container designated for liquid hazardous waste.[10]
-
Contaminated Materials : Any materials used for cleanup (e.g., absorbent pads, contaminated gloves, weigh paper) must also be collected and disposed of as hazardous waste.[11]
-
-
Container Selection and Labeling :
-
Select a waste container that is in good condition, compatible with the chemical, and has a tightly sealing threaded cap.[9][11]
-
The container must be clearly labeled as "Hazardous Waste" as soon as the first material is added.[9][11]
-
The label must include the full chemical name "this compound" and list all other constituents and their approximate percentages.[11] Do not use abbreviations or chemical formulas.[9]
-
Clearly identify the applicable hazards on the label (e.g., Flammable, Toxic, Irritant).[11]
-
-
Storage and Disposal :
-
Keep the waste container tightly closed at all times, except when actively adding waste.[9][11]
-
Store the sealed container in a designated and secure Satellite Accumulation Area (SAA). The container must be placed within secondary containment.[11]
-
The storage area should be cool, dry, and well-ventilated.[2][11]
-
Once the container is nearly full (e.g., 75%), arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[8][11]
-
-
Empty Container Decontamination :
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) in a chemical fume hood.[10]
-
The first rinseate is considered acutely hazardous and must be collected and disposed of as liquid halogenated hazardous waste.[10] Subsequent rinses should also be collected as hazardous waste.[10]
-
After rinsing and allowing the container to fully air dry, deface the original label. The clean container can then be disposed of according to institutional guidelines for glass or plastic recycling.[10]
-
Spill and Emergency Procedures
-
Spills : In the event of a spill, evacuate non-essential personnel. While wearing appropriate PPE, contain the spill and absorb the material with an inert absorbent (e.g., vermiculite, sand). Place all cleanup materials into a sealed bag or container, tag it as hazardous waste, and request disposal.[11]
-
Personal Contact :
-
Skin : Immediately flush the affected area with copious amounts of water and seek medical attention.[11] Remove contaminated clothing.[1]
-
Eyes : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]
-
Disclaimer : This document provides guidance for the disposal of this compound. All procedures must be carried out in accordance with the regulations set by your institution's Environmental Health and Safety (EHS) department, as well as local, state, and federal laws. Always refer to the specific Safety Data Sheet (SDS) for the most comprehensive safety information.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. benchchem.com [benchchem.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
